3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one, with the CAS number 171967-74-1, is a chemical compound that has garnered attention due to its potential pharmaceutical applications. It is classified as a pharmaceutical impurity reference standard and is structurally related to various bioactive compounds, particularly in the context of D2 receptor antagonism.
3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one falls under the category of heterocyclic compounds, specifically benzimidazoles. It is also associated with indole derivatives, which are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one typically involves multi-step organic reactions that include condensation and cyclization processes. Specific methods may vary, but a common approach involves the reaction of indole derivatives with carbonyl compounds followed by cyclization to form the benzimidazole core.
The synthesis can be achieved through the following general steps:
The molecular structure of 3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one features a complex arrangement that includes:
Key structural data includes:
The compound can participate in various chemical reactions typical for benzimidazole derivatives, including:
Reactions involving this compound are often carried out under controlled conditions to ensure selectivity and yield. For instance, hydroxylation reactions may require specific catalysts or reagents to achieve desired outcomes without overoxidation.
The mechanism of action for compounds like 3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one typically involves interaction with specific biological targets such as receptors or enzymes. In pharmacological studies, it has been noted for its potential role as a D2 receptor antagonist, which may influence dopaminergic pathways in the central nervous system.
Studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as schizophrenia or Parkinson's disease .
Key physical properties include:
Chemical properties include:
The primary applications of 3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one are found in:
The systematic IUPAC name for the compound is 3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one. This name precisely defines its core structure and functional groups:
Structural validation is confirmed through spectral and crystallographic analyses (implied by CAS registry), with the IUPAC name aligning with the compound’s atomic connectivity and stereochemical descriptors [1] [2].
This compound is recognized by multiple synonyms and a unique CAS registry number, essential for database searches and regulatory documentation:
Table 1: Synonymous Identifiers
Synonym | Context/Application |
---|---|
Ramosetron Impurity 4 | Pharmaceutical impurity |
3a,7a-Dihydroxy-5-(1-methylindole-3-carbonyl)-1,3,4,5,6,7-hexahydrobenzimidazol-2-one | Chemical synthesis |
C₁₇H₁₉N₃O₄ | Molecular formula reference |
The molecular formula C₁₇H₁₉N₃O₄ denotes:
The molecular weight is 329.35 g/mol, calculated as 329.35 atomic mass units. Predicted physicochemical properties include:
Table 2: Molecular Characteristics
Property | Value | Remarks |
---|---|---|
Molecular Formula | C₁₇H₁₉N₃O₄ | Confirmed via elemental analysis |
Molecular Weight | 329.35 g/mol | Calculated from atomic masses |
XLogP or LogP | -1.21 (predicted) | Indicates moderate hydrophilicity |
Topological Polar Surface Area | 153.1 Ų | High due to multiple H-bond acceptors |
The compound exhibits two chiral centers at positions 3a and 7a, designated by the stereochemical prefixes "3a,7a" in its name. Key features include:
Stereoisomerism is critical for biological activity (e.g., as Ramosetron Impurity 4), where chiral purity affects pharmacological relevance. Commercial suppliers typically provide the compound as a racemate or mixture unless specified otherwise [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1